molecular formula C21H18F9N3O5 B2615926 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide CAS No. 338404-68-5

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide

Cat. No.: B2615926
CAS No.: 338404-68-5
M. Wt: 563.377
InChI Key: UPENEFXSLFBXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties

Safety and Hazards

The compound may pose certain hazards. For instance, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in medicine, given the interest in compounds with the trifluoromethoxy group as pharmaceuticals . More studies are needed to fully understand its synthesis, properties, and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol under acidic conditions to form the bis(trifluoroethoxy) derivative. This intermediate is then coupled with an appropriate amine, such as 2-aminoethyl-[4-(trifluoromethoxy)phenyl]carbamate, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Thiol or amine derivatives

Scientific Research Applications

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxyphenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects, such as the induction of apoptosis in cancer cells or the modulation of glucose metabolism in diabetic models .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
  • 4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
  • 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Uniqueness

Compared to similar compounds, 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide stands out due to its unique combination of trifluoroethoxy and trifluoromethoxyphenyl groups.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F9N3O5/c22-19(23,24)10-36-14-5-6-16(37-11-20(25,26)27)15(9-14)17(34)31-7-8-32-18(35)33-12-1-3-13(4-2-12)38-21(28,29)30/h1-6,9H,7-8,10-11H2,(H,31,34)(H2,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPENEFXSLFBXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.